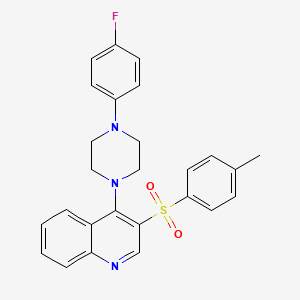
4-(4-(4-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-(4-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Crystal Structures and Molecular Interactions
The research on related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, has revealed insights into their crystal structures and molecular interactions. For instance, compounds structurally related to adoprazine, including one with a 4-fluorophenyl group, were analyzed through X-ray diffraction, highlighting extensive hydrogen bonding and the formation of one-dimensional networks due to specific structural features (Ullah & Altaf, 2014).
Luminescent Properties and Photo-induced Electron Transfer
Another area of research involves the luminescent properties and photo-induced electron transfer mechanisms of naphthalimide compounds with piperazine substituents. Studies have synthesized novel model compounds to investigate their fluorescence spectra and quantum yields, providing valuable insights into their potential applications in pH probes and the process of photo-induced electron transfer (PET) (Gan et al., 2003).
Antimicrobial and Antibacterial Applications
The synthesis and structure-activity relationships of quinolone antibacterials with novel piperazine substitutions have been extensively studied, showcasing the antimicrobial potential of compounds with fluoroquinolone structures. Research has identified compounds with similar in vitro antibacterial activity to ciprofloxacin, a well-known antibacterial agent, demonstrating the significance of structural modifications at the piperazine moiety (Ziegler et al., 1990).
Photochemistry in Aqueous Solutions
The photochemistry of ciprofloxacin, a compound with a piperazin-1-yl group and closely related to the chemical structure of interest, in aqueous solutions, has been analyzed to understand the low-efficiency substitution reactions and the impact of environmental factors on its stability and reactivity (Mella et al., 2001).
Synthesis and Pharmacological Properties
Research on the synthesis, antibacterial activities, and pharmacological properties of enantiomers of temafloxacin hydrochloride provides insights into the broad-spectrum antimicrobial potential of fluoroquinolones and the importance of stereochemistry in their biological activity. Although no significant differences were observed in vitro, slight variations in in vivo activities suggest the complexity of interactions between such compounds and biological systems (Chu et al., 1991).
Mechanism of Action
Target of Action
The primary target of 4-(4-(4-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been found to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the active site, changing the shape of the transporters and reducing their activity.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . As ENTs are responsible for the transport of nucleosides across cell membranes, their inhibition can disrupt these processes, leading to downstream effects on cellular functions.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of nucleotide synthesis and the regulation of adenosine function due to the inhibition of ENTs . This can lead to changes in cellular processes and potentially have therapeutic effects.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-19-6-12-22(13-7-19)33(31,32)25-18-28-24-5-3-2-4-23(24)26(25)30-16-14-29(15-17-30)21-10-8-20(27)9-11-21/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUIDNUHDDMLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-(tert-butyl)benzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2523917.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2523921.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2523922.png)
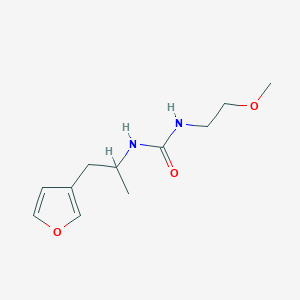
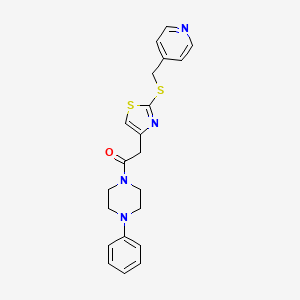


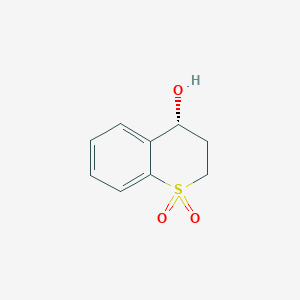
![N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2523931.png)
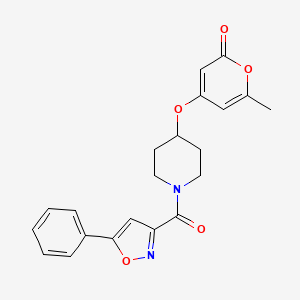
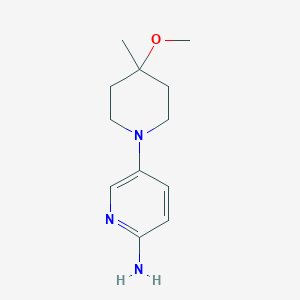
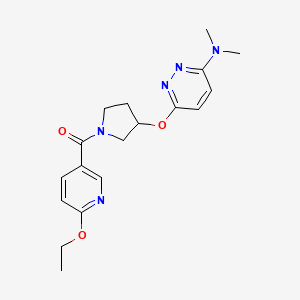
![3-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2523938.png)
![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)
